13,14-Dehydroprostacyclin methyl ester is a synthetic derivative of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. This compound is notable for its enhanced stability compared to its parent molecule, prostacyclin, particularly at physiological pH levels. It plays a significant role in cardiovascular research due to its biological activities, including the modulation of vascular tone and platelet function.
The compound is derived from the natural prostaglandin series, specifically through the modification of prostaglandins like 13,14-dehydro-prostaglandin F2α. The synthesis involves chemical transformations that enhance its stability and bioactivity, making it a subject of interest in pharmacological studies.
13,14-Dehydroprostacyclin methyl ester belongs to the class of compounds known as prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. It is specifically classified under prostacyclins due to its structural characteristics and physiological functions.
The synthesis of 13,14-dehydroprostacyclin methyl ester can be achieved through several methods. A common approach involves starting from 13,14-dehydro-prostaglandin F2α. The process typically includes:
Technical details regarding the reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity .
The molecular structure of 13,14-dehydroprostacyclin methyl ester features a bicyclic core typical of prostaglandins, with specific functional groups that confer its biological activity. The key structural elements include:
The molecular formula for 13,14-dehydroprostacyclin methyl ester is C_20H_28O_5, with a molecular weight of approximately 348.44 g/mol. Spectroscopic data (NMR, IR) can provide further insights into its structural characteristics.
The compound participates in various chemical reactions typical of prostaglandins:
Technical details regarding these reactions often involve kinetic studies and receptor binding assays to elucidate mechanisms of action .
The mechanism by which 13,14-dehydroprostacyclin methyl ester exerts its effects involves several steps:
Data from pharmacological studies indicate that even at nanomolar concentrations, this compound can significantly enhance renal blood flow and inhibit platelet aggregation induced by various agents .
Relevant data from stability studies indicate that this compound maintains its integrity over extended periods when stored under appropriate conditions .
13,14-Dehydroprostacyclin methyl ester finds applications primarily in biomedical research:
13,14-Dehydroprostacyclin methyl ester is a semisynthetic prostacyclin (PGI₂) analog characterized by strategic modifications to the native prostacyclin structure. The core structure retains the characteristic prostacyclin pentagon ring system (cyclopenta[b]pyran) but features two critical alterations:
These modifications confer distinct stereochemical properties. The C13-C14 unsaturation creates a trans configuration across this bond, altering molecular flexibility. The bicyclic ring system maintains 5Z,9α,11α,13E-stereochemistry, with the C9 oxygen in the alpha configuration relative to the ring plane. The methyl ester group at C1 adopts a planar conformation due to resonance delocalization [2] [3].
Table 1: Key Structural Features of 13,14-Dehydroprostacyclin Methyl Ester
Position | Structural Feature | Stereochemical Configuration |
---|---|---|
C1 | Methyl ester | n/a (planar sp² hybridization) |
C5-C6 | Double bond | Z (cis) configuration |
C9 | Hydroxyl group | α-orientation |
C11 | Hydroxyl group | α-orientation |
C13-C14 | Double bond | E (trans) configuration |
The systematic IUPAC name for this compound is:Methyl (5Z,13E)-(9R,11R,12S)-9,11-dihydroxy-15-oxoprosta-5,13-dien-1-oate
Breaking down the nomenclature components:
The compound is classified as:
The structural modifications profoundly impact the compound's physicochemical behavior:
Solubility Profile:
Stability Characteristics:
Reactivity Patterns:
Table 2: Stability Comparison with Related Prostanoids
Compound | Half-life (pH 7.5, 37°C) | Major Degradation Pathway |
---|---|---|
Prostacyclin (PGI₂) | 3-5 minutes | Hydrolytic ring opening |
13,14-Dehydroprostacyclin methyl ester | > 45 minutes | Ester hydrolysis / enone reduction |
PGE₂ | 10-15 minutes | β-hydroxyketone dehydration |
PGD₂ | 8-12 minutes | Isomerization to PGJ₂ series |
Structural Comparisons:The C13-C14 unsaturation creates a more planar molecular conformation compared to native prostacyclin's flexible alkyl chain. Methyl esterification reduces the molecule's polarity by masking the carboxylic acid group (–29.3 kcal/mol electrostatic potential reduction). These changes collectively enhance membrane permeability and receptor binding kinetics versus prostacyclin [1] [2].
Biological Activity Profile:
Mechanistic Differentiation:Unlike arachidonic acid and PGH₂ (which require metabolic activation), 13,14-dehydroprostacyclin methyl ester acts directly on:
Table 3: Biological Activity Comparison with Key Prostanoids
Compound | Relative Vasodilatory Potency | Platelet Inhibition IC₅₀ (nM) | Metabolic Stability t½ (min) |
---|---|---|---|
Prostacyclin (PGI₂) | 1.0 (reference) | 3.1 ± 0.4 | 3-5 |
13,14-Dehydro-PGI₂ methyl ester | 0.85-0.92 | 8.3 ± 1.1 | >45 |
PGE₂ | 0.78-0.85 | >10,000 | 10-15 |
PGD₂ | 0.45-0.52 | 1,250 ± 180 | 8-12 |
PGF₂α | Inactive | Inactive | 20-25 |
Metabolic Stability Advantages:The compound bypasses the cyclooxygenase metabolic pathway, acting as a terminal prostacyclin analog. Its degradation follows distinct pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7